propyl 2-(1H-indol-3-yl)acetate
Overview
Description
Propyl 2-(1H-indol-3-yl)acetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. The compound consists of an indole ring system attached to a propyl acetate group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
- The compound’s primary targets are not explicitly mentioned in the available literature. However, indole derivatives, including “propyl 2-(1H-indol-3-yl)acetate,” have been found to interact with various receptors due to their indole scaffold. These receptors play essential roles in biological processes, making them potential targets for drug development .
- The affected biochemical pathways remain unspecified for “this compound.” However, indole derivatives have been associated with diverse activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Propyl 2-(1H-indol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This compound acts as a substrate for this enzyme, leading to the production of serotonin. Additionally, it interacts with proteins such as serotonin receptors, influencing their activity and modulating neurotransmission .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Furthermore, it affects gene expression by upregulating the expression of genes involved in serotonin synthesis and downregulating genes associated with inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to serotonin receptors, leading to their activation or inhibition. This binding interaction modulates the activity of downstream signaling pathways, such as the MAPK pathway. Additionally, this compound can inhibit the activity of enzymes involved in the degradation of serotonin, thereby increasing its levels in the synaptic cleft. These molecular interactions contribute to the overall effects of this compound on cellular function and neurotransmission .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced neurotransmission and improved mood. At high doses, this compound can lead to toxic or adverse effects, including serotonin syndrome and neurotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing harm. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the enzyme monoamine oxidase, which converts it into its corresponding aldehyde. This aldehyde is further metabolized by aldehyde dehydrogenase to produce the corresponding carboxylic acid. Additionally, this compound can undergo conjugation reactions, such as glucuronidation and sulfation, to form water-soluble metabolites that are excreted from the body. These metabolic pathways play a crucial role in the clearance and elimination of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as the serotonin transporter. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific compartments or organelles. This localization is influenced by factors such as the presence of binding proteins and the physicochemical properties of the compound .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria. The compound may undergo post-translational modifications, such as phosphorylation or acetylation, which can influence its targeting to specific subcellular compartments. These modifications play a role in regulating the activity and function of this compound within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-(1H-indol-3-yl)acetate can be achieved through several methods. One common approach involves the reaction of phenylhydrazine hydrochloride with dihydropyran in the presence of acetic acid. The reaction is typically carried out at room temperature, followed by heating to 50°C and refluxing for a specific period . This method provides a convenient and efficient route to obtain the desired indole derivative.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. The Fischer indole synthesis is a widely used method in the industry, employing catalysts such as Brønsted acids (e.g., sulfuric acid, hydrochloric acid) and Lewis acids (e.g., zinc chloride, titanium tetrachloride) . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Propyl 2-(1H-indol-3-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in rooting agents.
Uniqueness
Propyl 2-(1H-indol-3-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propyl acetate group differentiates it from other indole derivatives, providing unique opportunities for chemical modifications and applications .
Properties
IUPAC Name |
propyl 2-(1H-indol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-7-16-13(15)8-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSTXDVFCOCNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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